molecular formula C16H16BrClN2O2 B4727431 1-(4-Bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)urea

1-(4-Bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)urea

Cat. No.: B4727431
M. Wt: 383.7 g/mol
InChI Key: HRXSJMXVRIQJMR-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of bromine, chlorine, and methoxy groups in its structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)urea typically involves the reaction of appropriate aniline derivatives with isocyanates or carbamoyl chlorides. A common synthetic route might include:

    Starting Materials: 4-Bromo-2-ethylaniline and 5-Chloro-2-methoxyaniline.

    Reaction with Isocyanates: The aniline derivatives are reacted with isocyanates under controlled conditions to form the urea derivative.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at elevated temperatures (50-100°C) and may require a catalyst or base to facilitate the reaction.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The process may include:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms (bromine and chlorine), the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of amines.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

    Substitution: Formation of substituted urea derivatives.

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)urea would depend on its specific application. Generally, such compounds may interact with biological targets through:

    Binding to Enzymes or Receptors: Inhibiting or modulating their activity.

    Interfering with Cellular Pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-ethylphenyl)-3-(5-chlorophenyl)urea: Lacks the methoxy group.

    1-(4-Bromo-2-ethylphenyl)-3-(5-methoxyphenyl)urea: Lacks the chlorine atom.

    1-(4-Bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)thiourea: Contains a sulfur atom instead of oxygen in the urea linkage.

Uniqueness

1-(4-Bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)urea is unique due to the combination of bromine, chlorine, and methoxy groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(4-bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O2/c1-3-10-8-11(17)4-6-13(10)19-16(21)20-14-9-12(18)5-7-15(14)22-2/h4-9H,3H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXSJMXVRIQJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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